![molecular formula C11H22N2O3 B3105729 tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate CAS No. 154656-95-8](/img/structure/B3105729.png)
tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate
Overview
Description
Tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate (TBDCO) is a compound that has been studied for its potential use in a variety of applications. It is a derivative of dimethylcarbamate and has a molecular weight of 178.25 g/mol. TBDCO is a colorless, odorless solid that is soluble in water and has a melting point of 98-99°C. It has been used in the synthesis of various pharmaceuticals, as well as in the synthesis of polymers and polymeric materials.
Scientific Research Applications
Tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers and polymeric materials, as well as in the synthesis of pharmaceuticals. It has also been studied for its potential use as an inhibitor for the enzyme acetylcholinesterase.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of azetidine and piperidine carbamates , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing changes in their function . More research is needed to determine the specific interactions of this compound.
Biochemical Pathways
Given its structural similarity to other carbamates, it may be involved in pathways related to the synthesis of azetidine and piperidine carbamates .
Pharmacokinetics
Similar compounds have been shown to have good solubility in dmso and methanol, suggesting potential bioavailability .
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate in lab experiments is its low cost and ease of use. It is also relatively stable and has a low toxicity. However, it is important to note that tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate can react with other compounds, which can lead to the formation of potentially hazardous by-products. Additionally, it is important to use tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate in a well-ventilated area, as it can produce toxic fumes when heated.
Future Directions
There are a number of potential future directions for the use of tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate. One potential area of research is the use of tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate as a therapeutic agent for the treatment of neurological disorders. Additionally, tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate could be used to study the effects of acetylcholinesterase inhibitors on nerve transmission. Furthermore, tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate could be used to study the effects of polymers and polymeric materials on various biochemical processes. Finally, tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate could be used to study the effects of pharmaceuticals on various physiological processes.
properties
IUPAC Name |
tert-butyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-8-6-7-9(14)13(4)5/h6-8H2,1-5H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGZGAVRIBIHEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188341 | |
Record name | 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154656-95-8 | |
Record name | 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154656-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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